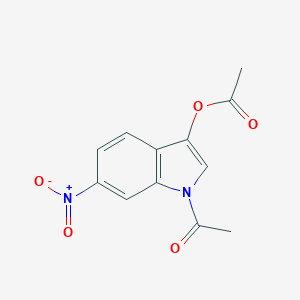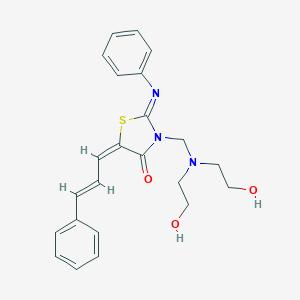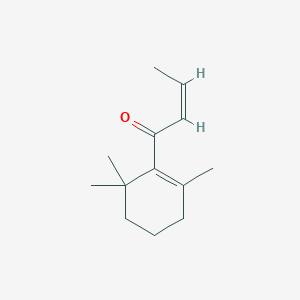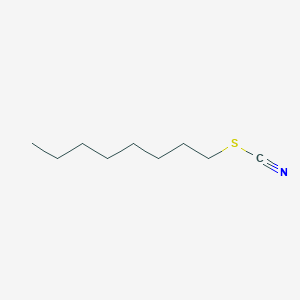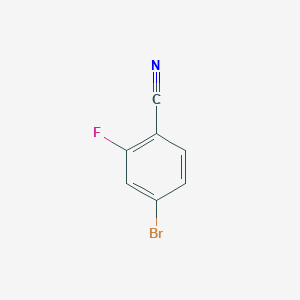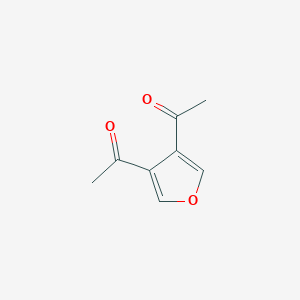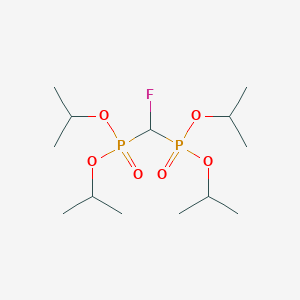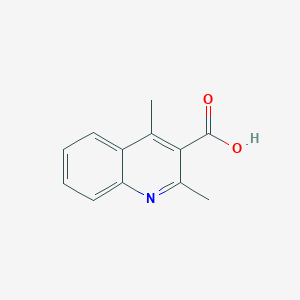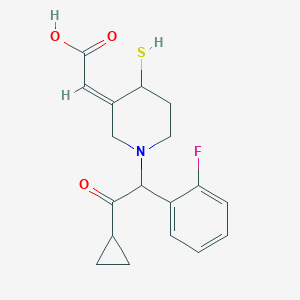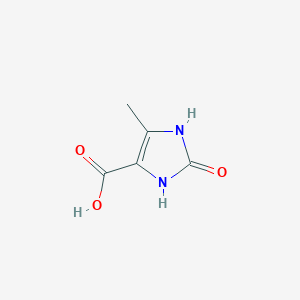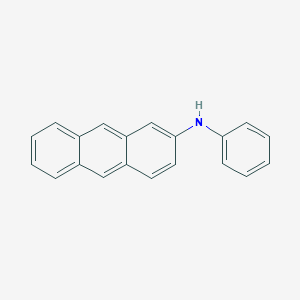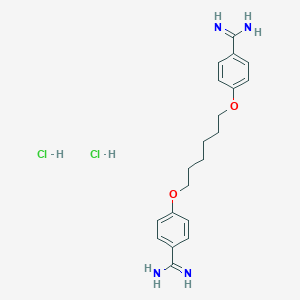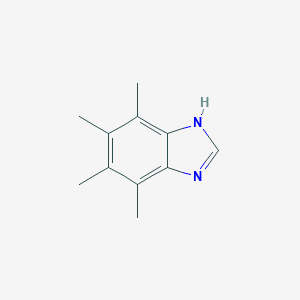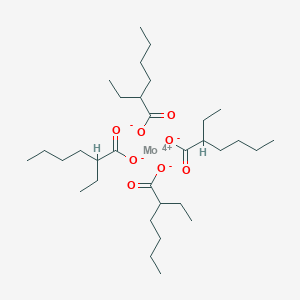
Molybdenum(4+) tetrakis(2-ethylhexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum(4+) tetrakis(2-ethylhexanoate) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including catalysis, materials science, and biochemistry. This compound is a molybdenum complex that is synthesized through a straightforward process using 2-ethylhexanoic acid and molybdenum trioxide.
Wissenschaftliche Forschungsanwendungen
Molybdenum(4+) tetrakis(2-ethylhexanoate) has been extensively studied for its catalytic properties. It has been shown to be an effective catalyst in various reactions, including olefin metathesis, alkene epoxidation, and oxidation of alcohols. The compound has also been explored for its potential applications in materials science, including the synthesis of thin films and nanoparticles.
Wirkmechanismus
The mechanism of action of molybdenum(4+) tetrakis(2-ethylhexanoate) as a catalyst is complex and depends on the specific reaction being catalyzed. In general, the compound acts as a Lewis acid, which can coordinate with the substrate and activate it towards the reaction. The molybdenum center can also undergo redox reactions, which can facilitate the transfer of electrons during the reaction.
Biochemische Und Physiologische Effekte
Molybdenum(4+) tetrakis(2-ethylhexanoate) has not been extensively studied for its biochemical and physiological effects. However, molybdenum is an essential trace element that is required for the activity of various enzymes, including xanthine oxidase and aldehyde oxidase. Therefore, it is possible that molybdenum(4+) tetrakis(2-ethylhexanoate) may have some biochemical and physiological effects, although further research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of molybdenum(4+) tetrakis(2-ethylhexanoate) is its high catalytic activity and selectivity. The compound can be used in small quantities, which makes it cost-effective for large-scale reactions. Additionally, the compound is stable and can be stored for long periods without significant degradation.
One of the limitations of molybdenum(4+) tetrakis(2-ethylhexanoate) is its sensitivity to air and moisture. The compound must be handled in an inert atmosphere, and care must be taken to prevent exposure to air and moisture during storage and handling.
Zukünftige Richtungen
There are several future directions for the study of molybdenum(4+) tetrakis(2-ethylhexanoate). One area of interest is the development of new catalytic applications for the compound. Additionally, the compound's potential as a material for thin films and nanoparticles could be explored further. Finally, more research is needed to understand the biochemical and physiological effects of molybdenum(4+) tetrakis(2-ethylhexanoate) and its potential as a therapeutic agent.
In conclusion, molybdenum(4+) tetrakis(2-ethylhexanoate) is a promising compound with potential applications in catalysis, materials science, and biochemistry. The compound's synthesis method is straightforward, and it can be obtained in high yields and purity. The mechanism of action of the compound is complex, and further research is needed to understand its biochemical and physiological effects fully. Despite its limitations, molybdenum(4+) tetrakis(2-ethylhexanoate) is a valuable compound for laboratory experiments and has significant potential for future research.
Synthesemethoden
Molybdenum(4+) tetrakis(2-ethylhexanoate) is synthesized through a simple reaction between 2-ethylhexanoic acid and molybdenum trioxide. The reaction is carried out in an inert atmosphere, and the product is obtained through a series of purification steps. The synthesis method is well-established, and the compound can be obtained in high yields and purity.
Eigenschaften
CAS-Nummer |
106414-11-3 |
|---|---|
Produktname |
Molybdenum(4+) tetrakis(2-ethylhexanoate) |
Molekularformel |
C32H60MoO8 |
Molekulargewicht |
668.8 g/mol |
IUPAC-Name |
2-ethylhexanoate;molybdenum(4+) |
InChI |
InChI=1S/4C8H16O2.Mo/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 |
InChI-Schlüssel |
YKJSOAKPHMIDLP-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
Kanonische SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
Synonyme |
Molybdenum octanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



